Ciprofloxacin, the parent compound, was developed in the 1980s and has since been classified as a second-generation fluoroquinolone antibiotic. Oxo-ciprofloxacin is synthesized through modifications of the ciprofloxacin molecule to improve its biological activity and reduce side effects. The classification of oxo-ciprofloxacin falls under the category of synthetic organic compounds with medicinal applications, specifically as an antibiotic.
The synthesis of oxo-ciprofloxacin involves several chemical reactions, typically starting from ciprofloxacin hydrochloride. Key methods include:
The molecular structure of oxo-ciprofloxacin includes:
Oxo-ciprofloxacin undergoes various chemical reactions that enhance its antibacterial properties:
These reactions are essential for understanding the compound's stability and efficacy in therapeutic applications.
Oxo-ciprofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The mechanism involves:
This dual-targeting mechanism contributes to its effectiveness against both Gram-positive and Gram-negative bacteria .
Oxo-ciprofloxacin exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective dosage forms for clinical use .
Oxo-ciprofloxacin has several applications in scientific research and medicine:
Ciprofloxacin undergoes phase I metabolism primarily in hepatocytes, where enzymatic oxidation generates oxo-ciprofloxacin (4-oxo-ciprofloxacin). This metabolite forms via piperazinyl ring oxidation, specifically targeting the terminal nitrogen of the piperazine moiety. The reaction proceeds through a two-step mechanism: initial hydroxylation by cytochrome P450 (CYP) enzymes, followed by dehydrogenation to yield the stable ketone derivative. Subcellular localization studies confirm this oxidation occurs predominantly in endoplasmic reticulum membranes, where CYP enzymes are anchored [3] [7].
Quantitative analyses reveal oxo-ciprofloxacin represents 3–8% of total ciprofloxacin metabolites in human plasma, with urinary excretion accounting for ~10% of the administered dose. Its formation is substrate-dependent, showing linear kinetics at therapeutic ciprofloxacin concentrations (1–10 μg/mL) but saturation at supra-therapeutic levels (>20 μg/mL) [3] [6].
Table 1: Major Metabolites of Ciprofloxacin in Humans
Metabolite | Structure Modification | % Total Metabolites | Primary Excretion Route |
---|---|---|---|
Oxo-ciprofloxacin | Piperazine N-oxidation | 3–8% | Urine |
Sulfociprofloxacin | Piperazine sulfonation | 3–8% | Feces |
Desethylene-ciprofloxacin | Ethylene cleavage from piperazine | 5–6% | Urine |
Formyl-ciprofloxacin | Formylation of piperazine | 4–7% | Urine |
The CYP1A2 isoform is the principal catalyst for oxo-ciprofloxacin biosynthesis, evidenced by:
Genetic polymorphisms significantly influence this pathway. Carriers of the CYP1A2 rs762551 A-allele show 24% higher metabolic ratios (oxo-ciprofloxacin:parent drug) compared to wild-type individuals. This allele associates with enhanced enzyme inducibility, accelerating piperazine oxidation [7]. Unexpectedly, bacterial CYP107S1 from Pseudomonas aeruginosa also metabolizes ciprofloxacin to oxo-ciprofloxacin in vitro. This enzyme shares convergent functionality with human CYP1A2, exhibiting substrate promiscuity and heme-dependent oxidation, though its clinical relevance in infections remains unquantified [1] [5].
Table 2: Enzyme Kinetic Parameters for Oxo-Ciprofloxacin Formation
Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | kcat (min⁻¹) |
---|---|---|---|
Human CYP1A2 | 38.2 ± 4.1 | 420 ± 35 | 0.72 ± 0.05 |
Human CYP3A4 | 215.6 ± 21.3 | 85 ± 9 | 0.14 ± 0.02 |
P. aeruginosa CYP107S1 | 52.0 ± 6.8 | Not reported | Not reported |
Interspecies variations in oxo-ciprofloxacin biosynthesis are pronounced:
In critically ill humans, metabolic ratios shift significantly. Impaired renal function (creatinine clearance <30 mL/min) elevates oxo-ciprofloxacin concentrations by 2.3-fold due to reduced excretion, while hepatic dysfunction preferentially accumulates formyl-ciprofloxacin [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7